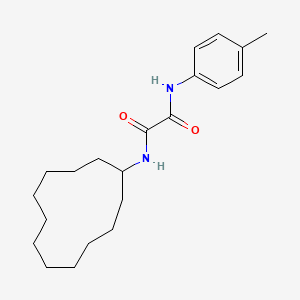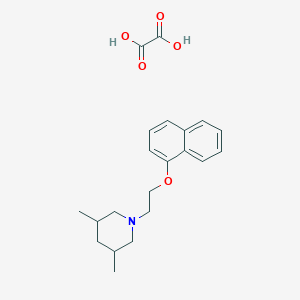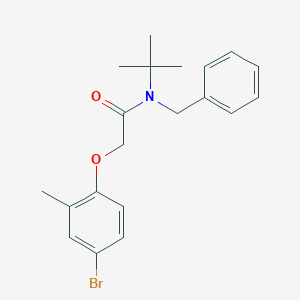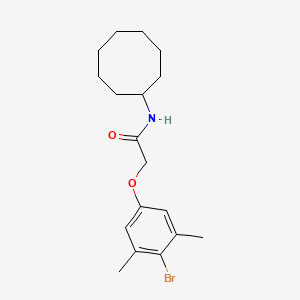![molecular formula C24H33NO5 B4005298 oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine](/img/structure/B4005298.png)
oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine
Vue d'ensemble
Description
Oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivative. . The amine component, N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine, is a tertiary amine with a phenylpropan-2-yl group attached to a phenoxypropyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine involves multiple steps. The preparation typically starts with the synthesis of the amine component. This can be achieved through a series of reactions including alkylation, reduction, and substitution reactions. The final step involves the reaction of the amine with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenylpropan-2-yl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amine derivatives and phenoxypropyl compounds such as:
Phenylacetone: An organic compound with a phenyl group attached to a propanone chain.
Phenoxypropanolamines: Compounds with a phenoxy group attached to a propanolamine chain.
Uniqueness
Oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine is unique due to its combination of oxalic acid and a complex amine derivative. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Propriétés
IUPAC Name |
oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C2H2O4/c1-4-5-16-23-17-9-18-24-21-14-12-20(13-15-21)22(2,3)19-10-7-6-8-11-19;3-1(4)2(5)6/h6-8,10-15,23H,4-5,9,16-18H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPKYJGXRDLBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005231.png)

![allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4005242.png)

![1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate](/img/structure/B4005254.png)

![2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4005270.png)
![4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005271.png)
![1-[4-(4-ethoxyphenoxy)butyl]pyrrolidine oxalate](/img/structure/B4005277.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4005283.png)

![1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005305.png)

![1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4005316.png)
